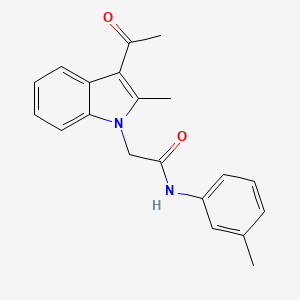![molecular formula C12H15N5O3 B4630065 1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound belongs to the class of molecules featuring pyrazole rings, which are notable for their diverse chemical and biological properties. Pyrazoles are heterocyclic aromatic compounds, with two nitrogen atoms in the ring, making them a site for various chemical reactions and modifications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, a related compound, methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate, was synthesized through condensation of acetyl derivatives followed by nitration to produce nitro derivatives (Kormanov et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of pyrazole derivatives. Techniques such as X-ray crystallography provide insights into the molecular geometry, showing how the arrangement of atoms influences the compound's physical and chemical properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including hydrogen bonding, esterification, and amide formation, significantly impacting their chemical properties. For example, hydrogen-bonded chains and sheets were observed in some pyrazole derivatives, illustrating the importance of intermolecular interactions in defining the compound's structural integrity and reactivity (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing pyrazole derivatives, including 1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid. For instance, Yıldırım, Kandemirli, and Akçamur (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates through reactions with various binucleophiles, revealing insights into the chemical properties and reaction mechanisms of these compounds through spectroscopic data and semi-empirical calculations (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry and Material Science
In material science, Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, investigating their coordination and crystallization properties with metals such as Cu, Co, and Zn. This research provides insights into the potential use of these compounds in the development of new materials and coordination complexes (Radi et al., 2015).
Structural Analysis
The structure and hydrogen bonding patterns of pyrazole derivatives have also been explored. Portilla et al. (2007) detailed the hydrogen-bonded chains and sheets in specific methyl pyrazole derivatives, contributing to our understanding of their molecular structures and potential applications in designing more complex molecular architectures (Portilla et al., 2007).
Applications in Synthesis of Complex Molecules
Research into the synthesis of complex molecules utilizing pyrazole derivatives has shown promising results. Reddy et al. (2005) reported a general approach to synthesizing pyrazolo[4,3-d]pyrimidines, indicating the versatility of pyrazole compounds in organic synthesis (Reddy et al., 2005).
Advanced Material Development
Cheng et al. (2017) introduced bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, underscoring the potential of these derivatives in the creation of new materials with specific optical and structural properties (Cheng et al., 2017).
Propiedades
IUPAC Name |
1-methyl-5-(3-pyrazol-1-ylpropylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-16-10(9(8-15-16)12(19)20)11(18)13-4-2-6-17-7-3-5-14-17/h3,5,7-8H,2,4,6H2,1H3,(H,13,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASZVQRTRNVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629982.png)
![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)

![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)



![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)



![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)